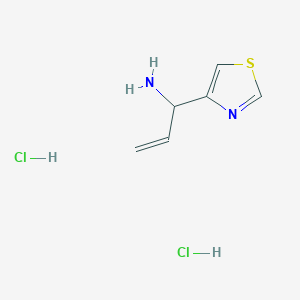
1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride is a chemical compound with the molecular formula C6H8N2S.2ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Mécanisme D'action
Target of Action
Compounds containing thiazole moieties have been reported to exhibit a broad range of biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Similar compounds have been shown to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Compounds with thiazole moieties are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Similar compounds have been reported to exhibit significant analgesic and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride typically involves the reaction of thiazole derivatives with appropriate amine precursors. One common method includes the reaction of 1,3-thiazole-4-carbaldehyde with propargylamine under suitable conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and maximize the production efficiency. The final product is then purified using techniques such as crystallization and recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride
- 1-(1,3-Thiazol-4-yl)prop-2-en-1-amine
- 1-(1,3-Thiazol-4-yl)prop-2-en-1-amine hydrochloride
Uniqueness
1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride is unique due to its specific structural features, including the position of the thiazole ring and the presence of the dihydrochloride salt. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Propriétés
IUPAC Name |
1-(1,3-thiazol-4-yl)prop-2-en-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.2ClH/c1-2-5(7)6-3-9-4-8-6;;/h2-5H,1,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIRJHMBDKBYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CSC=N1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
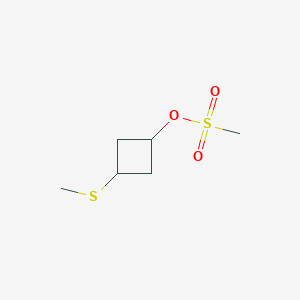
![2-(3-fluoro-4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2972727.png)
![1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide](/img/structure/B2972728.png)
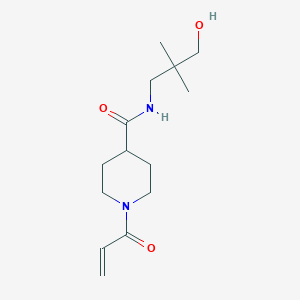
![(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2972731.png)
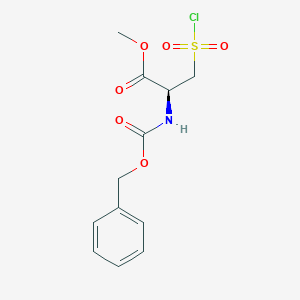
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-triethoxybenzamide](/img/structure/B2972737.png)
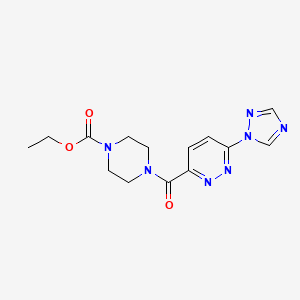
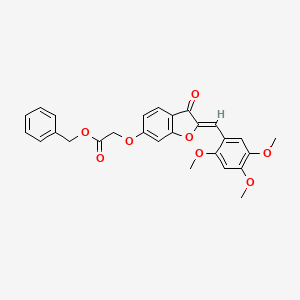
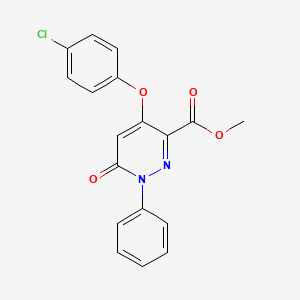
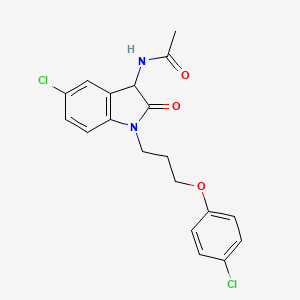

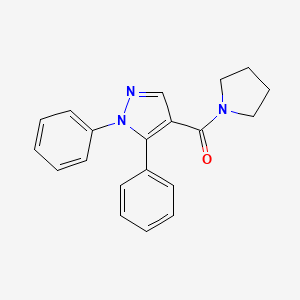
![(5-Chlorothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2972749.png)
